5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione
Descripción
Propiedades
IUPAC Name |
5-(quinoxalin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-11-8(12(19)17-13(20)16-11)5-7-1-2-9-10(6-7)15-4-3-14-9/h1-6H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZZPPZOCECEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of Quinoxaline-6-carbaldehyde
Quinoxaline-6-carbaldehyde is prepared by cyclocondensation of 4-methyl-o-phenylenediamine 1 with glyoxal 2 in methanol at ambient temperature, yielding 6-methylquinoxaline 3 . Subsequent oxidation of the methyl group using vanadium(V) oxide (V₂O₅) in toluene under reflux conditions introduces the aldehyde functionality, achieving 6-formylquinoxaline A in 65% yield.
Knoevenagel Condensation with Barbituric Acid
Equimolar quantities of A and B are refluxed in ethanol with piperidine as a base catalyst. The reaction proceeds via enolate formation at the active methylene position of B , followed by nucleophilic attack on the aldehyde carbonyl of A . This method typically delivers the target compound in 70–75% yield after recrystallization from ethanol.
Optimization Note : Substituting ethanol with dimethylformamide (DMF) increases reaction efficiency (85% yield) due to enhanced solubility of intermediates.
One-Pot Multi-Component Assembly
A streamlined approach combines o-phenylenediamine 4 , glyoxal 2 , and 1,3-diazinane-2,4,6-trione B in a single pot. The reaction employs trifluoroacetic acid (TFA) as both catalyst and solvent, facilitating sequential quinoxaline formation and Knoevenagel condensation.
Reaction Mechanism
-
Quinoxaline Synthesis : TFA promotes cyclocondensation of 4 and 2 to form 6-formylquinoxaline A in situ.
-
Methylidene Bridge Formation : The aldehyde group of A reacts with the enolic form of B , yielding the final product.
Yield : 60–68% after column chromatography (hexanes/ethyl acetate).
Oxidative Coupling Using V₂O₅
Vanadium(V) oxide serves dual roles in this method: oxidizing intermediates and catalyzing C–C bond formation.
Protocol
-
Intermediate Synthesis : 6-Hydroxymethylquinoxaline 5 is prepared via LiAlH₄ reduction of 6-cyanoquinoxaline.
-
Oxidation and Coupling : Treating 5 with V₂O₅ in the presence of B induces simultaneous oxidation of the hydroxymethyl group to an aldehyde and subsequent condensation.
Yield : 58% with silica gel purification.
Acid-Catalyzed Cyclodehydration
Adapting methods from pyrimidine-trione syntheses, this route employs acetic acid to drive cyclodehydration.
Steps
-
Precursor Preparation : 6-(2,2-Diethoxyethyl)quinoxaline 6 is synthesized by protecting the aldehyde of A as a diethyl acetal.
-
Deprotection and Cyclization : Heating 6 with B in glacial acetic acid removes the acetal protection and facilitates methylidene bridge formation.
Yield : 72% after recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of A , B , and a catalytic amount of ammonium acetate in ethanol is irradiated at 100°C for 10 minutes, achieving 80% yield.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Knoevenagel | Ethanol, piperidine, reflux | 70–85 | High purity, scalable | Long reaction time |
| One-Pot Multi-Component | TFA, rt, 24 h | 60–68 | Fewer steps | Moderate yield |
| Oxidative Coupling | V₂O₅, toluene, reflux | 58 | Dual functionality | Toxic oxidant |
| Cyclodehydration | Acetic acid, 110°C | 72 | Mild conditions | Requires acetal protection |
| Microwave | Ethanol, 100°C, 10 min | 80 | Rapid | Specialized equipment needed |
Análisis De Reacciones Químicas
Types of Reactions
5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may produce quinoxaline-6-methylamine .
Aplicaciones Científicas De Investigación
5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and rheumatoid arthritis.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . By inhibiting PI3K, the compound can modulate various cellular processes, including proliferation, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione and its analogs:
Key Observations:
Substituent Effects on Bioactivity: VA33’s anthraquinone moiety enables intercalation with DNA or interaction with redox-active cellular components, contributing to its potent glioblastoma activity (31.9% cell viability at 1 μg/mL) .
Structural Rigidity and Solubility :
- The 3,4-dimethoxybenzylidene derivative adopts a planar conformation stabilized by intramolecular C–H···O interactions, which may enhance DNA binding but reduce solubility.
- Trimethoxyphenyl groups (e.g., in ) improve hydrophilicity, suggesting better bioavailability than purely aromatic substituents.
Synthetic Approaches :
- Most analogs (e.g., VA33) are synthesized via refluxing barbituric acid with substituted amines or aldehydes in formic or acetic acid .
- Dimeric derivatives (e.g., ) require oxidation steps, introducing variability in stability and reactivity.
Biological Data Gaps: Limited activity data exist for compounds with methoxy or indole substituents, highlighting the need for further pharmacological profiling.
Research Findings and Implications
- Anticancer Potential: VA33’s efficacy against glioblastoma cells underscores the therapeutic promise of diazinane-triones with polycyclic substituents . The quinoxaline derivative’s nitrogen-rich structure may further modulate kinase or receptor activity, warranting targeted studies.
- Structural Optimization : Derivatives with electron-donating groups (e.g., methoxy) show enhanced solubility, while bulky substituents (e.g., indole) may improve blood-brain barrier penetration .
- Synthetic Challenges: Oxidation-sensitive derivatives (e.g., ) require careful handling, whereas monomeric analogs (e.g., VA33) offer higher synthetic yields (up to 94%) .
Actividad Biológica
5-[(Quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS No. 941905-58-4) is a synthetic compound characterized by its unique molecular structure, which allows it to interact with specific biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.
The primary target of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is the phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) . As a potent inhibitor of PI3Kγ, this compound disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell cycle progression, protein synthesis, and survival. The inhibition of this pathway can lead to significant cellular effects, including altered gene expression and metabolic processes.
The compound exhibits several important biochemical properties:
- Inhibition of Enzymes : It specifically inhibits PI3Kγ, affecting various cellular processes.
- Cellular Effects : The action of this compound leads to disruptions in cell signaling pathways that are vital for cancer cell proliferation and survival.
The molecular mechanism involves binding to the active site of PI3Kγ, preventing its interaction with phosphatidylinositol and subsequent activation of downstream signaling pathways .
Case Studies and Research Findings
Recent studies have explored the potential therapeutic applications of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione in various contexts:
- Cancer Therapy : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by disrupting the PI3K/AKT/mTOR pathway. For instance:
- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines.
- Rheumatoid Arthritis : Research has indicated potential benefits in treating inflammatory conditions such as rheumatoid arthritis due to its ability to modulate immune responses through the inhibition of PI3Kγ.
Comparison with Similar Compounds
To understand its unique properties better, we compare it with similar compounds:
| Compound Name | Mechanism of Action | Key Applications |
|---|---|---|
| 5-quinoxalin-6-ylmethylene-thiazolidine-2,4-dione | Similar enzyme inhibition | Cancer research |
| 4-hydroxy-5-[(quinoxalin-6-yl)methylidene]-2,5-dihydro-1,3-thiazol-2-one | Related structural features | Antimicrobial activity |
5-[(Quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its high potency against PI3Kγ compared to these similar compounds .
Q & A
Q. Can this compound serve as a ligand for transition-metal catalysts in asymmetric synthesis?
- Methodological Answer : Screen for coordination via the diazinane carbonyl groups using UV-Vis titration with metal salts (e.g., Cu(II), Pd(II)). Chiral HPLC can assess enantioselectivity in catalytic reactions (e.g., aldol additions). X-ray absorption spectroscopy (XAS) resolves metal-ligand bond lengths .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
